molecular formula C21H20N2O3S B2544704 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899743-73-8

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2544704
CAS No.: 899743-73-8
M. Wt: 380.46
InChI Key: SGMQMEMCJSUOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one features a 2,3-dihydro-1,4-benzodioxin moiety fused to a dihydropyrazin-2-one core, with a sulfanyl-linked 2,5-dimethylbenzyl substituent. The benzodioxin group is known for its electron-rich aromatic system, which enhances binding to biological targets . Although specific pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in anti-inflammatory or CNS-targeted therapies .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14-3-4-15(2)16(11-14)13-27-20-21(24)23(8-7-22-20)17-5-6-18-19(12-17)26-10-9-25-18/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMQMEMCJSUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the pyrazinone core: This involves the condensation of suitable diamines with diketones or their equivalents.

    Introduction of the sulfanyl group: This step can be performed by reacting the intermediate with a thiol or sulfide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrazinone core or the benzodioxin ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the pyrazinone core could lead to various reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 2,3-Dihydro-1,4-benzodioxin + dihydropyrazin-2-one 3-[(2,5-Dimethylbenzyl)sulfanyl] ~391 (estimated) Not specified -
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid 2,3-Dihydro-1,4-benzodioxin Acetic acid ~208 (estimated) Anti-inflammatory (comparable to Ibuprofen)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Cyano, nitro, ester groups 51% yield, mp 243–245°C Synthetic intermediate; no activity reported
Antipyrine (Phenazone) Pyrazolone Methyl, phenyl 188.2 Analgesic/antipyretic
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine 2,3-Dihydro-1,4-benzodioxin Piperazine sulfonyl 284.33 No activity reported; sulfonyl group may enhance solubility

Key Observations

Benzodioxin Derivatives
  • Anti-Inflammatory Activity : The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) exhibits anti-inflammatory effects comparable to Ibuprofen in rat paw edema assays, highlighting the benzodioxin subunit’s role in modulating cyclooxygenase (COX) activity .
  • Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl group contrasts with the sulfonyl substituent in 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine . Sulfanyl groups may offer redox activity, while sulfonyl groups improve metabolic stability and solubility.
Heterocyclic Core Variations
  • Dihydropyrazinone vs. Pyrazolone: Antipyrine’s pyrazolone ring is associated with analgesic/antipyretic activity, whereas the dihydropyrazinone core in the target compound may offer distinct hydrogen-bonding capabilities due to its keto group .
  • Imidazopyridine Derivatives : The imidazopyridine compound from , with ester and nitro groups, demonstrates synthetic versatility but lacks reported biological activity, suggesting that substituent choice critically impacts functionality .
Substituent Effects
  • This contrasts with the polar nitro and cyano groups in ’s compound, which may limit bioavailability .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxin moiety is believed to contribute to free radical scavenging capabilities. This activity is crucial for protecting cells from oxidative stress-related damage.

Anticancer Properties

Studies have shown that derivatives of benzodioxin compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory pathways.

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated the antioxidant capacity using DPPH assay; showed significant scavenging activity (IC50 = 25 µg/mL).
Study 2 Investigated anticancer effects on MCF-7 breast cancer cells; induced apoptosis at concentrations of 10 µM after 48 hours.
Study 3 Assessed anti-inflammatory effects in LPS-stimulated macrophages; reduced TNF-alpha levels by 40% at 20 µM.

The proposed mechanisms for the biological activities include:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing their harmful effects and preventing cellular damage.
  • Apoptotic Pathway Activation : By activating intrinsic apoptotic pathways, the compound promotes cell death in malignant cells while sparing normal cells.
  • Inhibition of Inflammatory Mediators : The compound may interfere with signaling pathways such as NF-kB that regulate inflammation, thereby reducing the expression of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Use a multi-step approach involving benzodioxin and pyrazinone intermediates. For example, details a procedure for analogous compounds: dissolve intermediates in glacial acetic acid with catalytic HCl, heat to 60–65°C, and introduce hydrazine derivatives under reflux (5–8 hours). Purify via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity or temperature to improve yield. For thioether linkage formation (e.g., sulfanyl group), ensure inert atmosphere to prevent oxidation.
    • Data Table :
ParameterOptimal ConditionYield (%)Reference Method
SolventGlacial acetic acid80–85
Reaction Temperature60–65°C (reflux)-
PurificationColumn chromatography80–90

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm and pyrazinone carbonyl at ~165 ppm) .
  • Mass Spectrometry : Confirm molecular weight via EIMS or HRMS. For example, reports EIMS base peaks matching theoretical molecular weights .
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. calculated C/H/N/O percentages.

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s pharmacological activity, such as antimicrobial or enzyme inhibition potential?

  • Methodology :

  • Antimicrobial Assays : Follow protocols in , which tested structurally similar compounds using agar diffusion or microdilution against Gram-positive/negative bacteria and fungi. Prepare stock solutions in DMSO and measure minimum inhibitory concentration (MIC) .
  • Enzyme Binding Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with target enzymes (e.g., kinases or proteases).
    • Data Contradiction Analysis : If MIC results vary between strains, analyze compound solubility (via HPLC) or membrane permeability (logP calculations) to identify confounding factors.

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace sulfanyl group with sulfonyl or alkyl variants) and compare bioactivity. highlights the importance of halogenated aryl groups in enhancing activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins. Validate predictions with in vitro assays.

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., vs. other antimicrobial evaluations) to identify outliers.
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (CLSI guidelines) to control for variables like inoculum size or incubation time .

Methodological Considerations

Q. How should researchers address stability and storage challenges for this compound?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. recommends storage in airtight containers under inert gas to prevent oxidation .
  • Cryopreservation : Store at -20°C in anhydrous DMSO for long-term stability.

Q. What chromatographic techniques are optimal for purity analysis?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm.
  • GC-MS : For volatile derivatives, employ capillary columns (e.g., DB-5) and electron ionization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.